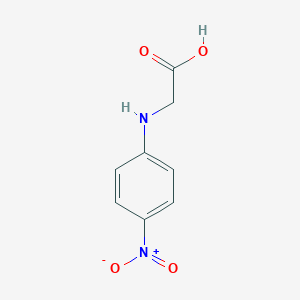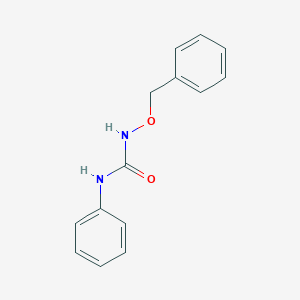
1-(Benzyloxy)-3-phenylurea
Vue d'ensemble
Description
1-(Benzyloxy)-3-phenylurea is an organic compound that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been studied for its various biochemical and physiological effects, and its mechanisms of action have been extensively investigated.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-phenylurea has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and proteins.
Mécanisme D'action
The exact mechanism of action of 1-(Benzyloxy)-3-phenylurea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes and proteins, which can have various effects on cellular processes such as cell division, apoptosis, and signal transduction.
Effets Biochimiques Et Physiologiques
1-(Benzyloxy)-3-phenylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Benzyloxy)-3-phenylurea in lab experiments is its ability to inhibit various enzymes and proteins, which can be useful in studying their mechanisms of action. Additionally, it has been shown to have various biochemical and physiological effects, which can be useful in studying the effects of drugs and pharmaceuticals on cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(Benzyloxy)-3-phenylurea. One direction is the further investigation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new drugs and pharmaceuticals based on this compound. Further research is also needed to determine the safety and toxicity of this compound in vivo and to identify any potential side effects.
Propriétés
Numéro CAS |
33026-77-6 |
|---|---|
Nom du produit |
1-(Benzyloxy)-3-phenylurea |
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
1-phenyl-3-phenylmethoxyurea |
InChI |
InChI=1S/C14H14N2O2/c17-14(15-13-9-5-2-6-10-13)16-18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) |
Clé InChI |
AGVZBCZHWKBGBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2 |
Autres numéros CAS |
33026-77-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

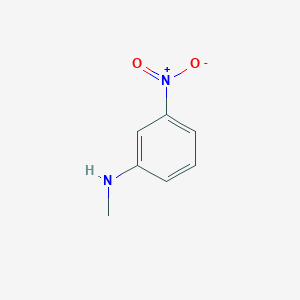

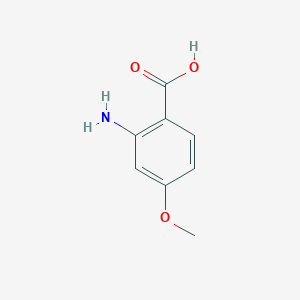
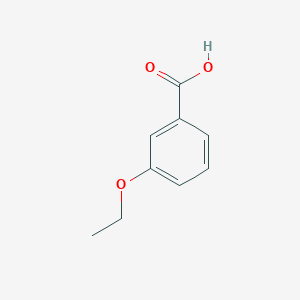
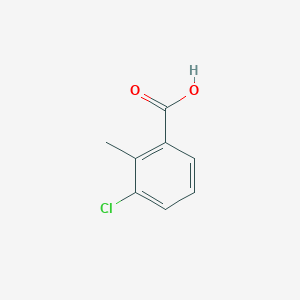
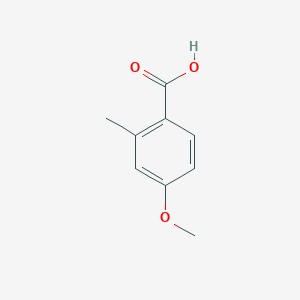
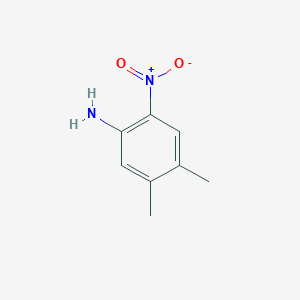
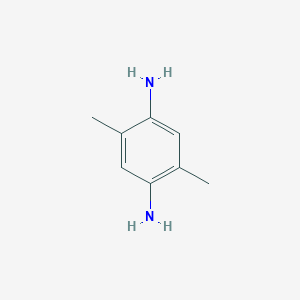
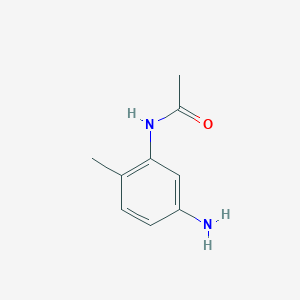
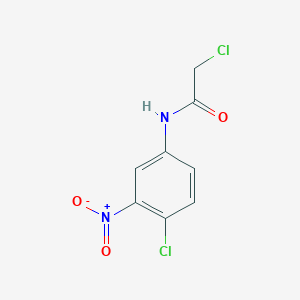
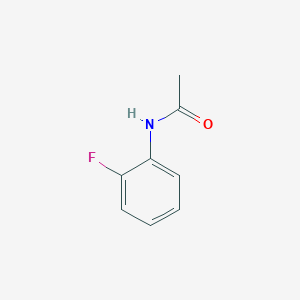
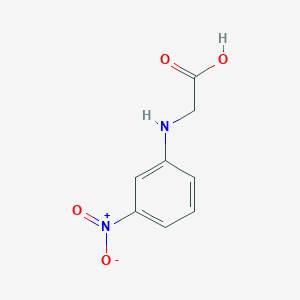
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
